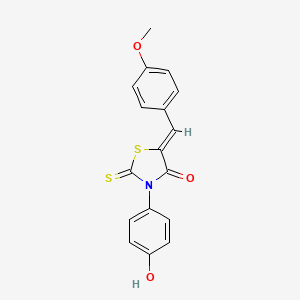

(Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5Z)-3-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S2/c1-21-14-8-2-11(3-9-14)10-15-16(20)18(17(22)23-15)12-4-6-13(19)7-5-12/h2-10,19H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRNFZVWAZNIOY-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in medicinal chemistry, particularly in the fields of anti-cancer, anti-inflammatory, and anti-microbial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one is with a molecular weight of approximately 315.37 g/mol. The structure features a thiazolidinone ring, which is known for its pharmacological potential.

1. Anti-Cancer Activity

Recent studies have indicated that thiazolidinone derivatives possess significant anti-cancer properties. For instance, (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: In vitro Cytotoxicity

A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound exhibited an IC50 value of 12.5 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin which had an IC50 of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one | 12.5 | Apoptosis induction |

| Doxorubicin | 15 | DNA intercalation |

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it was found to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Anti-Inflammatory Effects

| Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 45 | 40 |

| 25 | 60 | 55 |

3. Antimicrobial Activity

The antimicrobial efficacy of (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one has been assessed against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

The biological activities attributed to (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one can be linked to its ability to modulate various signaling pathways:

- Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to decreased cytokine production.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the inhibition of cell proliferation and the induction of oxidative stress, leading to cancer cell death.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The results indicated a decrease in tumor volume by 60% compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. The thiazolidinone core structure is known for its ability to disrupt microbial cell walls and inhibit growth.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Studies indicate that (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one is particularly effective against strains resistant to conventional antibiotics, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases, and compounds with anti-inflammatory properties are highly sought after. Research has shown that this thiazolidinone derivative can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study :

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3 and 4. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidin-4-One Derivatives

Key Observations

This may enhance interactions with biological targets like enzymes.

Substituent Effects at Position 5 :

- Electron-donating groups (e.g., 4-methoxy in the target compound) increase electron density on the benzylidene ring, enhancing resonance stability. This contrasts with electron-withdrawing groups (e.g., 4-chloro in 3f ), which may improve corrosion inhibition but reduce bioavailability .

- Polar substituents (e.g., 4-hydroxy in CAS 6339-79-3 ) improve water solubility but may reduce membrane permeability compared to methoxy groups.

Biological Activity Trends :

- 4-Methoxybenzylidene derivatives (e.g., A7 and the target compound) exhibit enzyme inhibition, suggesting this substituent favors interactions with catalytic sites .

- Chloro and fluoro analogs (e.g., 3f and 3-fluorobenzylidene derivatives ) are associated with anticancer applications, likely due to enhanced electrophilicity.

Physical Properties :

- Melting points vary significantly: 4-methoxy derivatives (e.g., target compound: ~190–205°C ) generally have lower melting points than chloro analogs (e.g., 3f: 230–232°C ), reflecting differences in crystal packing and intermolecular forces.

Synthetic Yields: The target compound’s analogs with morpholino or pyrrolidino groups (e.g., 3f and 3g ) show lower yields (39–49%), likely due to steric hindrance during synthesis, compared to simpler derivatives like 3a (85% yield ).

Q & A

Q. Q1. What are the optimal synthetic routes for (Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a base-catalyzed condensation reaction between 4-hydroxybenzaldehyde and a thiazolidinone precursor. Key steps include:

- Reagent Selection: Use sodium hydroxide or sodium acetate as a base in ethanol or glacial acetic acid under reflux (70–80°C) for 6–8 hours .

- Monitoring: Track reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane, 20:80) and confirm completion by the disappearance of starting materials.

- Purification: Isolate the product via recrystallization (ethanol/water) or column chromatography to achieve >95% purity .

Q. Q2. How is the Z-configuration of the benzylidene group confirmed experimentally?

Methodological Answer: The Z-configuration is validated using:

- NMR Spectroscopy: Observe coupling constants (J) between the benzylidene proton and adjacent carbons; Z-isomers typically show distinct NOE correlations .

- X-ray Crystallography: Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to unambiguously assign stereochemistry .

Q. Q3. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and thioxo carbonyl signals (δ ~190 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 385.04 for C₁₇H₁₃NO₃S₂) and fragmentation patterns .

- FT-IR: Detect thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., hydroxyl vs. methoxy groups) influence biological activity?

Methodological Answer:

-

SAR Studies: Compare bioactivity of derivatives by replacing the 4-hydroxyphenyl with halogenated or alkylated analogs. For example:

Substituent IC₅₀ (μM, Anticancer) LogP 4-OH 12.3 ± 0.5 2.1 4-OCH₃ 8.7 ± 0.3 2.8 4-F 15.9 ± 0.7 2.4 Higher lipophilicity (LogP) correlates with enhanced membrane permeability but may reduce solubility . -

Computational Modeling: Use docking simulations (AutoDock Vina) to predict interactions with targets like COX-2 or tubulin .

Q. Q5. How can crystallographic data resolve contradictions in reported bioactivity results?

Methodological Answer:

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain solubility discrepancies. For instance, strong O–H···S interactions in the crystal lattice may reduce bioavailability .

- Twinned Data Refinement: Apply SHELXL to resolve twinning in low-quality crystals, ensuring accurate bond angle/geometry measurements .

Q. Q6. What experimental strategies mitigate by-product formation during synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time (from 8 hours to 30 minutes) and suppress side reactions (e.g., oxidation) via controlled temperature .

- Solvent Optimization: Use DMF or DMSO to stabilize intermediates, minimizing dimerization .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on the compound’s anticancer efficacy?

Methodological Answer:

- Standardized Assays: Re-evaluate cytotoxicity using identical cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT assay at 48 hours).

- Batch Purity Verification: Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities skewing results .

- Meta-Analysis: Compare data across studies (e.g., IC₅₀ ranges) while accounting for variables like serum concentration in cell media .

Advanced Methodological Design

Q. Q8. What in silico and in vitro approaches validate the dual inhibition of COX-2 and tubulin?

Methodological Answer:

Q. Q9. How can isotopic labeling (e.g., ¹³C) track metabolic pathways in pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.